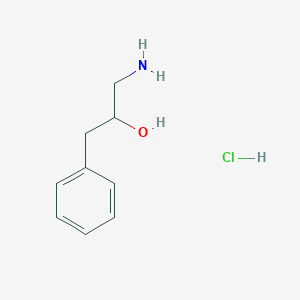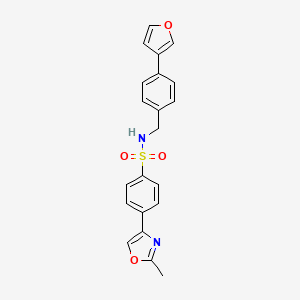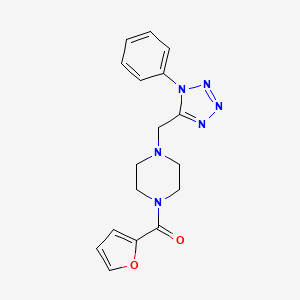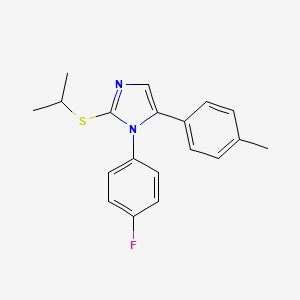![molecular formula C14H13ClN2O B2763091 2-[(4-Chlorobenzyl)amino]benzenecarboxamide CAS No. 20287-39-2](/img/structure/B2763091.png)
2-[(4-Chlorobenzyl)amino]benzenecarboxamide
Vue d'ensemble
Description
2-[(4-Chlorobenzyl)amino]benzenecarboxamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in laboratory settings and is not typically available for general use .
Molecular Structure Analysis
The molecular structure of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide consists of a benzene ring attached to a carboxamide group and a chlorobenzyl group . The presence of these functional groups may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide are not extensively detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique
Antimycobacterial Activity
The compound has shown significant antimycobacterial activity. For instance, 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide has shown the highest antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), as well as against other mycobacterial strains .
Antifungal Activity
The compound also exhibits antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown the highest antifungal activity against Trichophyton mentagrophytes, the most susceptible fungal strain tested (MIC = 15.62 µmol/L) .
Photosynthesis-Inhibiting Activity
Some derivatives of the compound have shown photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). The most active compounds in inhibition of PET in spinach chloroplasts were 5‑tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC 50 = 7.4 µmol/L) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)-pyrazine-2-carboxamide (IC 50 = 13.4 µmol/L) .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. For instance, a simple and efficient method was developed for the synthesis of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine .
Antitubercular Activity
A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives are synthesized and their structures are confirmed by 1 H and 13 C NMR. These derivatives have shown potential antitubercular activity .
Safety and Hazards
While specific safety and hazard information for 2-[(4-Chlorobenzyl)amino]benzenecarboxamide is not available, related compounds such as 2-[(4-chlorobenzyl)amino]benzenecarboxylic acid are labeled with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . It is recommended to handle this compound with appropriate safety precautions.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOMYOFFTWHHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)amino]benzenecarboxamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)


![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)